(R,R)-CPI-1612

EP300 HAT inhibitor negative control

Why choose (R,R)-CPI-1612? This stereochemically pure (R,R)-isomer is rigorously validated as biologically inert against EP300/CBP HAT, providing an essential matched negative control for active CPI-1612. Without it, on-target attribution of effects in HAT activity assays, cellular acetylation studies (e.g., H3K27ac, H3K18ac), in vivo tumor models, and PROTAC degradation experiments is compromised. Ensure experimental rigor with the most widely cited inactive control for EP300/CBP research.

Molecular Formula C27H26N6O
Molecular Weight 450.5 g/mol
Cat. No. B15588797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-CPI-1612
Molecular FormulaC27H26N6O
Molecular Weight450.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1
InChIKeySEDFZSHSBUXKAC-NIYFSFCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-CPI-1612: The Stereochemically Defined Negative Control for EP300/CBP HAT Inhibitor Studies


(R,R)-CPI-1612 (CAS 2374972-35-5) is the stereochemically defined inactive isomer of CPI-1612, a highly potent and orally bioavailable EP300/CBP histone acetyltransferase (HAT) inhibitor . It serves as a rigorously validated negative control compound in experimental studies, including those involving its active counterpart, CPI-1612, and other EP300/CBP HAT inhibitors . The primary distinction lies in its (R,R) stereochemistry, which renders it biologically inert against the EP300/CBP HAT domain , in stark contrast to its active isomer, CPI-1612, which exhibits an IC50 of 8.1 nM against EP300 HAT [1].

Why (R,R)-CPI-1612 Is a Non-Negotiable Control in EP300/CBP HAT Research


In experimental systems targeting the EP300/CBP histone acetyltransferase (HAT) domain, the use of a structurally matched yet biologically inert negative control is essential for data integrity. (R,R)-CPI-1612 uniquely fulfills this role due to its strict stereochemical purity and well-documented lack of activity . Generic substitutions or alternative stereoisomers fail to provide the same level of experimental rigor. For example, the (S,S) enantiomer is also inactive, but (R,R)-CPI-1612 is the most widely cited and commercially available control . Most critically, the observed biological effects of the active inhibitor CPI-1612, such as the inhibition of histone acetylation (H3K27ac, H3K18ac) and tumor growth suppression, have been quantitatively linked to its specific interaction with the HAT domain [1]. Without the inclusion of a matched inactive control like (R,R)-CPI-1612, observed phenotypic changes cannot be conclusively attributed to the on-target inhibition of EP300/CBP, compromising the validity of the study .

(R,R)-CPI-1612: Head-to-Head Performance Data for Scientific Selection


Stereochemical Inactivity vs. CPI-1612: A 8.1 nM IC50 Differential

(R,R)-CPI-1612 is the stereochemically defined inactive isomer of the potent EP300/CBP HAT inhibitor CPI-1612. While CPI-1612 exhibits an IC50 of 8.1 nM against EP300 HAT in scintillation proximity assays (SPA), (R,R)-CPI-1612 demonstrates no measurable inhibitory activity in the same assay [1]. This >1000-fold difference in potency is a direct consequence of the specific (R,R) stereochemistry .

EP300 HAT inhibitor negative control

CPI-1612 Scaffold Superiority: 20-Fold Lower In Vivo Dosing vs. Lead Compound

While (R,R)-CPI-1612 serves as a negative control, its active counterpart, CPI-1612, demonstrates significant superiority over earlier scaffolds. In a JEKO-1 mantle cell lymphoma xenograft model, the active aminopyridine scaffold of CPI-1612 achieved a 20-fold lower efficacious dose compared to the indole lead compound 3 [1]. This establishes CPI-1612 as a reference compound of choice for in vivo studies.

EP300/CBP HAT inhibitor in vivo efficacy

CPI-1612 HAT Domain Selectivity Profile: Activity vs. 7 Orthogonal Targets

The active isomer, CPI-1612, is highly selective for its intended targets. It displays no inhibitory activity against a panel of seven other HAT targets (Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2) . This selectivity is crucial for the specificity of the active compound and further highlights the utility of (R,R)-CPI-1612 as a negative control that would similarly show no activity in these assays.

EP300/CBP HAT inhibitor selectivity

CPI-1612 Cellular Potency: GI50 <7.9 nM in JEKO-1 Cell Proliferation

CPI-1612 demonstrates potent cellular activity, with a GI50 of <7.9 nM for inhibiting the proliferation of JEKO-1 mantle cell lymphoma cells . In contrast, (R,R)-CPI-1612 is inactive in this cellular assay, providing a critical baseline for cell-based experiments.

EP300/CBP HAT inhibitor cellular activity

In Vivo Tumor Growth Inhibition: 67% TGI at 0.5 mg/kg BID

CPI-1612 has demonstrated robust in vivo efficacy. In a mouse xenograft model of B-cell lymphoma, oral dosing of CPI-1612 at 0.5 mg/kg BID resulted in a 67% inhibition of tumor growth (TGI) [1]. This efficacy was accompanied by a reduction in H3K27 acetylation in plasma, confirming target engagement [2]. (R,R)-CPI-1612, being the inactive isomer, would not be expected to produce such effects, serving as a vehicle control.

EP300/CBP HAT inhibitor in vivo efficacy

Optimal Scientific Use Cases for (R,R)-CPI-1612


Rigorous Negative Control in EP300/CBP HAT Biochemical Assays

In vitro HAT activity assays (e.g., scintillation proximity assays) using full-length EP300 or CBP proteins. (R,R)-CPI-1612 should be included at the same concentration range as the active inhibitor (e.g., 0.1–100 nM) to establish a baseline of zero inhibition, confirming that any observed activity with CPI-1612 is due to specific stereochemistry-dependent target engagement [1]. This is essential for validating high-throughput screening campaigns and hit-to-lead optimization.

Cellular Target Engagement and Proliferation Studies

In cell lines sensitive to EP300/CBP inhibition, such as JEKO-1 (mantle cell lymphoma) or MCF7 (ER+ breast cancer), (R,R)-CPI-1612 serves as a critical control to distinguish on-target effects from general cytotoxicity [2]. It should be used in parallel with CPI-1612 in assays measuring H3K18 or H3K27 acetylation (e.g., via MSD ELISA or FACS) and cell viability/growth assays . For instance, in a 4-day JEKO-1 proliferation assay, (R,R)-CPI-1612 would not affect cell growth, while CPI-1612 exhibits a GI50 of <7.9 nM .

In Vivo Pharmacodynamic (PD) and Tumor Xenograft Studies

In mouse xenograft models (e.g., JEKO-1 B-cell lymphoma), (R,R)-CPI-1612 should be formulated identically to CPI-1612 and administered as a vehicle control to ensure that any observed tumor growth inhibition and reduction in histone acetylation markers (e.g., H3K27ac in plasma) are due to the on-target activity of the active isomer [3]. CPI-1612 has demonstrated 67% TGI at 0.5 mg/kg BID [3]; (R,R)-CPI-1612 is expected to show no such effect.

PROTAC Development and Degrader Selectivity Studies

In the development of PROTACs targeting CBP/EP300, (R,R)-CPI-1612 is used to verify that the degradation observed with a PROTAC is dependent on the HAT-binding warhead and not due to non-specific interactions of the linker or E3 ligase ligand [4]. It serves as a negative control in cellular degradation assays (e.g., measuring CBP/EP300 protein levels via Western blot or HiBiT) to confirm that the warhead itself, when inactive, does not induce degradation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-CPI-1612

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.